molecular formula C13H8Cl2N2O3 B11522831 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

Cat. No.: B11522831
M. Wt: 311.12 g/mol
InChI Key: LIQSOHWNYVAXTI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and an imino group attached to a phenol ring. Its molecular formula is C13H8Cl2N2O4, and it has a molecular weight of 327.126 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol typically involves the reaction between 4-nitroaniline and 3,5-dichlorosalicylaldehyde in an ethanol solution. The mixture is refluxed for several hours, followed by filtration and recrystallization to obtain the desired product . The reaction conditions are crucial for achieving high yield and purity, with the temperature and solvent playing significant roles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of the nitrophenyl and imino groups allows it to form strong interactions with the active sites of enzymes, disrupting their normal function. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it interferes with the metabolic pathways of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
  • 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
  • 2,4-Dibromo-6-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol

Uniqueness

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol stands out due to its specific substitution pattern and the presence of both nitro and imino groups.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2,4-dichloro-6-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H

InChI Key

LIQSOHWNYVAXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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